molecular formula C15H13N3O3 B11839762 Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate

Cat. No.: B11839762
M. Wt: 283.28 g/mol
InChI Key: OKKQOVDHQRFDOG-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a triazole ring fused to a pyridine ring, with a methoxyphenyl group and a methyl ester group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, can be achieved through various methods. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and other advanced techniques allows for efficient and scalable production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced triazole compounds, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in immune regulation . Additionally, it inhibits enzymes like PHD-1, JAK1, and JAK2, which are involved in various cellular processes . These interactions lead to the modulation of immune responses and other biological activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyridines, such as:

  • 1,2,4-Triazolo[1,5-a]pyridine
  • 1,2,4-Triazolo[4,3-a]pyridine
  • 1,2,4-Triazolo[3,4-a]pyridine

Uniqueness

Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the methoxyphenyl group and the methyl ester group enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-20-12-8-4-3-6-10(12)13-16-14-11(15(19)21-2)7-5-9-18(14)17-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKQOVDHQRFDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C=CC=C(C3=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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